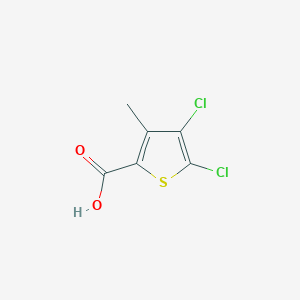

4,5-Dichloro-3-methylthiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

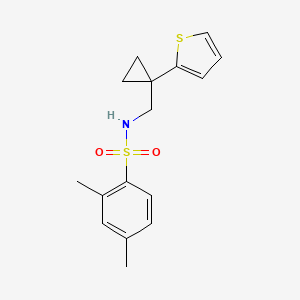

“4,5-Dichloro-3-methylthiophene-2-carboxylic acid” is a chemical compound with the molecular formula C6H4Cl2O2S . It is used for research and development purposes .

Molecular Structure Analysis

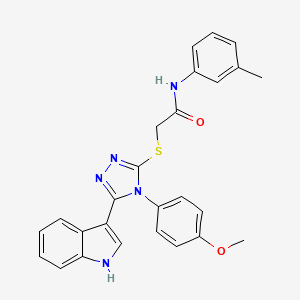

The molecular structure of “4,5-Dichloro-3-methylthiophene-2-carboxylic acid” consists of a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The ring is substituted with two chlorine atoms, one methyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under inert atmosphere, and at a temperature below -20°C . Its molecular weight is 211.07 .科学的研究の応用

Corrosion Inhibition

A key application of 4,5-dichloro-3-methylthiophene-2-carboxylic acid derivatives is in corrosion inhibition. Studies have shown that derivatives like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole are effective in preventing corrosion of mild steel in acidic media. These compounds demonstrate high inhibition efficiencies and adhere to Langmuir's adsorption isotherm, indicating their potential in industrial applications for protecting metal surfaces (Lagrenée et al., 2002).

Synthesis of Heterocyclic Compounds

Another significant application is in the synthesis of heterocyclic compounds. For instance, derivatives of 2-aminothiophene-3-carboxylic acid, which can be related to 4,5-dichloro-3-methylthiophene-2-carboxylic acid, have been synthesized using microwave irradiation. These compounds serve as precursors in the synthesis of complex molecules, showcasing the versatility of thiophene derivatives in organic synthesis (Hesse, Perspicace, & Kirsch, 2007).

Material Science and Engineering

In material science and engineering, derivatives of thiophene-2-carboxylic acid, which are structurally similar to 4,5-dichloro-3-methylthiophene-2-carboxylic acid, have been used. For example, the integration of batch and flow reactions on a single reactor platform utilized compounds like 5-methyl-4-propylthiophene-2-carboxylic acid. This approach showcases the potential of thiophene derivatives in advanced chemical synthesis and engineering (Fitzpatrick & Ley, 2016).

Biological Applications

In the field of biology, the carboxylic acid metabolites of certain compounds, which can be structurally related to 4,5-dichloro-3-methylthiophene-2-carboxylic acid, have been studied. For instance, the analysis of carboxylic acid metabolite of clopidogrel in human plasma highlights the importance of thiophene derivatives in medical research and pharmacokinetics (Lagorce et al., 1998).

Environmental Science

In environmental science, the degradation of chlorophenoxy herbicides, which may share structural features with 4,5-dichloro-3-methylthiophene-2-carboxylic acid, has been studied. This research is crucial for understanding the environmental impact and degradation pathways of synthetic organic compounds (Pignatello, 1992).

作用機序

Safety and Hazards

“4,5-Dichloro-3-methylthiophene-2-carboxylic acid” is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

特性

IUPAC Name |

4,5-dichloro-3-methylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c1-2-3(7)5(8)11-4(2)6(9)10/h1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOTWSGVXFPSJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-3-methylthiophene-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)

![2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2653403.png)

![2-Chloro-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2653406.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2653412.png)

![methyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B2653415.png)

![[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile](/img/structure/B2653416.png)